Bienvenue dans la boutique en ligne BenchChem!

Parp/PI3K-IN-1

PARP Inhibition Enzymatic Potency Drug Discovery

Choose PARP/PI3K-IN-1 for studies requiring robust dual PARP/PI3K blockade from a single molecular entity. Uniquely outperforms co-administered Olaparib+BKM120 in vivo (73.4% TGI at 50 mg/kg BID in MDA-MB-468 xenografts). Simultaneously downregulates BRCA1/2 mRNA while inhibiting PARP—cannot be replicated by single-target inhibitors. Furnishes a reproducible pharmacodynamic signature (p-AKT↓, p-S6↓, p-ERK↑) for target engagement validation. Serves as the established literature benchmark (pIC50 PARP-1 8.22, PI3Kα 8.25) for SAR studies. Purchase one compound instead of two, reducing cost and experimental variability.

Molecular Formula C33H28F4N8O3
Molecular Weight 660.6 g/mol
Cat. No. B8103732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp/PI3K-IN-1
Molecular FormulaC33H28F4N8O3
Molecular Weight660.6 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F
InChIInChI=1S/C33H28F4N8O3/c34-25-6-5-18(14-26-19-3-1-2-4-20(19)31(46)43-42-26)13-22(25)32(47)45-8-7-21-27(17-45)40-29(41-30(21)44-9-11-48-12-10-44)23-16-39-28(38)15-24(23)33(35,36)37/h1-6,13,15-16H,7-12,14,17H2,(H2,38,39)(H,43,46)
InChIKeyLIQDGVXNWJAUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PARP/PI3K-IN-1: Core Specifications for Dual PARP and PI3K Pathway Inhibition in Oncology Research


PARP/PI3K-IN-1, also referenced as compound 15 in the literature, is a rationally designed small molecule that functions as a dual-target inhibitor of poly(ADP-ribose) polymerase (PARP) and phosphatidylinositol 3-kinase (PI3K) [1]. Its molecular structure integrates pharmacophores necessary for binding both enzyme families, enabling simultaneous pathway disruption in cancer models [1]. This compound is characterized by its high purity (≥98%) and defined molecular weight of 660.62 g/mol (C33H28F4N8O3), essential parameters for reproducible in vitro and in vivo experimental design .

Why PARP/PI3K-IN-1 Cannot Be Replaced by a PARP Inhibitor and PI3K Inhibitor Combination


Substituting PARP/PI3K-IN-1 with a simple co-administration of separate, single-target PARP and PI3K inhibitors introduces significant experimental variability and fails to recapitulate its documented in vivo efficacy [1]. While the combination of the clinical PARP inhibitor Olaparib with the PI3K inhibitor BKM120 demonstrates synergistic effects in vitro, the dual-target single molecule PARP/PI3K-IN-1 exhibits superior antitumor activity in vivo compared to the combination at equivalent or higher doses [1]. This difference likely stems from the coordinated, spatiotemporal inhibition of both targets within the same cellular compartment, which cannot be guaranteed with a two-drug cocktail. Furthermore, PARP/PI3K-IN-1 has a specific isoform selectivity profile against PI3Kα and PI3Kδ that is distinct from pan-PI3K inhibitors like BKM120, which often carry a higher toxicity burden [1][2]. Therefore, for studies aiming to interrogate the specific biological consequences of simultaneous, dual-pathway blockade from a single molecular entity, PARP/PI3K-IN-1 is the defined tool and cannot be substituted.

Quantitative Evidence for PARP/PI3K-IN-1: Direct Comparators vs. Clinical Single-Target Standards


PARP/PI3K-IN-1 PARP-1 Inhibition Potency (pIC50) Directly Compared to Clinical Standard Olaparib

PARP/PI3K-IN-1 demonstrates potent inhibition of PARP-1, the primary target of clinical PARP inhibitors. Its pIC50 of 8.22 (IC50 ≈ 6.0 nM) is within the same order of magnitude as the FDA-approved PARP inhibitor Olaparib, which has a reported IC50 of 5 nM for PARP-1 . This indicates that the dual-targeting design does not compromise its ability to engage the PARP-1 catalytic domain with high affinity.

PARP Inhibition Enzymatic Potency Drug Discovery

PARP/PI3K-IN-1 Differential PI3K Isoform Selectivity Profile Quantified by pIC50

PARP/PI3K-IN-1 exhibits a specific activity profile against Class I PI3K isoforms. It shows highest potency for PI3Kα (pIC50 = 8.25; IC50 ≈ 5.6 nM) and PI3Kδ (pIC50 = 8.13; IC50 ≈ 7.4 nM), with significantly lower activity against PI3Kβ (pIC50 = 6.54; IC50 ≈ 290 nM) and PI3Kγ (pIC50 = 6.08; IC50 ≈ 830 nM) . This profile contrasts with pan-PI3K inhibitors like BKM120, which inhibits all Class I isoforms with similar nanomolar potency (IC50s: 52 nM for p110α, 166 nM for p110β, 116 nM for p110δ, 262 nM for p110γ) [1].

PI3K Inhibition Isoform Selectivity Target Profiling

PARP/PI3K-IN-1 In Vivo Antitumor Efficacy (TGI) in MDA-MB-468 Xenograft Model vs. Olaparib + BKM120 Combination

In an MDA-MB-468 triple-negative breast cancer xenograft model, treatment with PARP/PI3K-IN-1 at 50 mg/kg (i.p., BID for 34 days) resulted in a tumor growth inhibition (TGI) rate of 73.4% without observable toxicity [1]. Critically, this in vivo efficacy was superior to the combination of single-target agents Olaparib (PARP inhibitor) and BKM120 (PI3K inhibitor) administered at 50 mg/kg each (i.p., BID) in the same model [1]. The dual inhibitor achieved greater tumor suppression than the combination of two drugs, highlighting the pharmacological advantage of a single molecule in this context.

Xenograft Model In Vivo Efficacy Triple-Negative Breast Cancer

PARP/PI3K-IN-1 Antiproliferative Activity in BRCA-Proficient vs. BRCA-Deficient Cell Lines

PARP/PI3K-IN-1 displays potent antiproliferative effects in both BRCA-deficient (HCC1937, HCT116) and BRCA-proficient (MDA-MB-231, MDA-MB-468) cancer cell lines [1]. While specific IC50 values are not reported, the qualitative observation of activity in BRCA-proficient cells is notable, as clinical PARP inhibitors like Olaparib are less effective in these contexts [1]. This suggests that the dual PI3K inhibition component of PARP/PI3K-IN-1 extends its utility beyond BRCA-mutant settings, a limitation of single-agent PARP inhibitors.

Cell Proliferation BRCA Status Synthetic Lethality

PARP/PI3K-IN-1 Differential Impact on Downstream Signaling Pathways (AKT, S6, ERK) in Cells

Treatment with 1 μM PARP/PI3K-IN-1 for 72 hours in MDA-MB-468 cells leads to a significant reduction in the autophosphorylation of AKT and S6, confirming on-target PI3K pathway inhibition . Concomitantly, the compound induces an increase in ERK phosphorylation, suggesting a feedback activation of the MAPK pathway upon PI3K blockade . This signaling signature (p-AKT decrease, p-ERK increase) is a specific, measurable pharmacodynamic biomarker for PARP/PI3K-IN-1 activity, distinct from the effect of a PARP inhibitor alone, which does not directly modulate AKT phosphorylation.

Signal Transduction AKT/mTOR Pathway ERK Activation

PARP/PI3K-IN-1 Downregulation of BRCA1/2 mRNA Expression in Cancer Cells

PARP/PI3K-IN-1, at a concentration of 1 μM, demonstrates a strong capability to downregulate the mRNA expression levels of BRCA1 and BRCA2 in MDA-MB-468 breast cancer cells [1]. This effect is a known consequence of PI3K pathway inhibition and is a key mechanism by which PI3K inhibitors can sensitize cells to PARP inhibition by inducing a 'BRCAness' phenotype [1]. In contrast, PARP inhibitors like Olaparib do not induce BRCA1/2 downregulation. Therefore, the dual action of PARP/PI3K-IN-1 actively creates a synthetic lethal environment in otherwise PARP-inhibitor-resistant BRCA-proficient cells.

DNA Repair BRCAness Synthetic Lethality

Defined Application Scenarios for PARP/PI3K-IN-1 in Oncology and Cell Signaling Research


In Vivo Efficacy Studies in BRCA-Proficient Triple-Negative Breast Cancer (TNBC) Models

PARP/PI3K-IN-1 is the tool of choice for in vivo studies in BRCA-proficient TNBC models, such as MDA-MB-468 xenografts. As demonstrated, it achieves a 73.4% tumor growth inhibition at 50 mg/kg (i.p., BID), outperforming the combination of Olaparib and BKM120 in the same model [1]. This makes it the most effective single-agent tool for achieving robust dual-pathway inhibition in a challenging, clinically relevant tumor type. For procurement, this translates to a single compound purchase for a study that would otherwise require two separate, costly inhibitors.

Investigating Synergistic Synthetic Lethality and 'BRCAness' in BRCA-Proficient Cells

For studies aiming to elucidate the mechanism by which PI3K inhibition sensitizes cells to PARP inhibition, PARP/PI3K-IN-1 is an essential reagent. Its unique property of downregulating BRCA1/2 mRNA while simultaneously inhibiting PARP enzymes creates a potent synthetic lethal phenotype in BRCA-proficient cells like MDA-MB-468 and MDA-MB-231 [1]. This dual action is not achievable with a single-target PARP inhibitor, nor is it accurately modeled by a combination therapy where the pharmacokinetics and cellular distribution of two separate drugs can introduce confounding variables [1].

Pharmacodynamic Studies of PI3K-AKT-mTOR and MAPK-ERK Pathway Crosstalk

PARP/PI3K-IN-1 is ideally suited for signaling studies focused on pathway crosstalk. The compound induces a reproducible and specific cellular signature: decreased phosphorylation of AKT and S6 (indicating PI3K pathway inhibition) coupled with increased phosphorylation of ERK (indicating MAPK pathway feedback activation) [1]. This predictable, dual-signaling effect provides a robust, quantitative pharmacodynamic biomarker for confirming target engagement and for studying the temporal dynamics of pathway interactions following dual inhibition.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Studies on Dual PARP/PI3K Inhibitors

As one of the first and most thoroughly characterized potent dual PARP/PI3K inhibitors in the literature, PARP/PI3K-IN-1 (compound 15) serves as a critical benchmark compound for medicinal chemistry and SAR studies [1]. Researchers developing new dual inhibitors or bifunctional molecules can use its established pIC50 values for PARP-1 (8.22) and PI3Kα (8.25) as a reference standard to gauge the potency and selectivity of their novel compounds [1].

Quote Request

Request a Quote for Parp/PI3K-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.